Bienvenue dans la boutique en ligne BenchChem!

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid

Fragment-based drug discovery Ligand efficiency metrics Physicochemical property optimization

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is a hybrid heterocyclic small molecule (C12H11N3O4; MW 261.23 g/mol) that fuses an indazole core with a 1,3-oxazolidinone moiety via a methylene linker. The indazole-3-carboxylic acid substructure is a recognized scaffold in kinase inhibitor design and anti-inflammatory agent development , while the oxazolidinone ring is a validated pharmacophore in antibacterial programs.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
CAS No. 1281307-14-9
Cat. No. B6152441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid
CAS1281307-14-9
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CN2C3=CC=CC=C3C(=N2)C(=O)O
InChIInChI=1S/C12H11N3O4/c16-11(17)10-8-3-1-2-4-9(8)15(14-10)6-7-5-13-12(18)19-7/h1-4,7H,5-6H2,(H,13,18)(H,16,17)
InChIKeyUTRAQFIXHHQXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid (CAS 1281307-14-9): Key Compound Attributes for Procurement Assessment


1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid is a hybrid heterocyclic small molecule (C12H11N3O4; MW 261.23 g/mol) that fuses an indazole core with a 1,3-oxazolidinone moiety via a methylene linker [1]. The indazole-3-carboxylic acid substructure is a recognized scaffold in kinase inhibitor design and anti-inflammatory agent development , while the oxazolidinone ring is a validated pharmacophore in antibacterial programs [2]. The combination of these two privileged fragments within a single, compact molecule positions this compound as a potential building block or probe candidate in medicinal chemistry discovery workflows.

Why In-Class Indazole or Oxazolidinone Analogs Cannot Simply Replace 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in Assay Development


Generic substitutes such as unsubstituted 1H-indazole-3-carboxylic acid (CAS 4498-67-3) or simple oxazolidinones lack the integrated dual pharmacophore architecture present in this compound . The 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl] substituent uniquely constrains the conformational landscape and hydrogen-bonding capacity relative to the parent indazole acid [1]. Published patent families on structurally related indazole-oxazolidinone hybrids demonstrate that even minor modifications to the linker or oxazolidinone substitution pattern can drastically alter antibacterial potency and spectrum against resistant gram-positive strains, underscoring that simple interchange with single-warhead analogs is not scientifically valid for structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid Against Selected Comparators


Ligand Efficiency and Fragment-Like Physicochemical Profile Relative to Larger Indazole-Oxazolidinone Antibacterials

With a molecular weight of 261.23 g/mol and a calculated LogP of approximately 0.9, 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid falls within fragment-like chemical space (MW < 300 Da; clogP ≤ 3) as defined by the 'Rule of Three' [1]. In contrast, representative indazole-oxazolidinone antibacterials disclosed in WO2007088478A1, such as the (R)-3-(1-isopropyl-1H-indazol-5-yl)-2-oxooxazolidine-5-carboxamide series, typically exhibit molecular weights exceeding 330 g/mol and higher lipophilicity [2]. The target compound's lower MW and balanced polarity offer potential advantages in fragment-based screening libraries by providing higher ligand efficiency metrics and synthetic tractability for subsequent optimization.

Fragment-based drug discovery Ligand efficiency metrics Physicochemical property optimization

Indazole N1-Substitution Pattern Differentiation Versus Unsubstituted Indazole-3-Carboxylic Acid

The target compound bears a 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl] substituent at the indazole N1 position, fundamentally altering its pharmacophore geometry compared to 1H-indazole-3-carboxylic acid (CAS 4498-67-3), which has a free N-H at position 1 . In kinase inhibitor design, the indazole NH typically serves as a hinge-binding donor/acceptor; alkylation at N1 eliminates this hydrogen-bond donor capacity while introducing a sterically demanding oxazolidinone-bearing side chain [1]. This substitution pattern redirects the compound's binding modality toward targets tolerant of N1-alkylated indazoles, such as TEAD transcription factors or specific PI3K isoforms, as evidenced by structurally related N1-substituted indazole kinase inhibitor patents [1].

Kinase hinge-binding motif Indazole SAR Building block chemical diversity

Computed ADMET Profile and Drug-Likeness Benchmarking for Early-Stage Triage

Computed physicochemical descriptors for the target compound reveal a topological polar surface area (TPSA) of 93.4 Ų, 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and a calculated LogP of 0.9 [1]. This profile satisfies both Lipinski's Rule of Five and Veber's oral bioavailability criteria (≤10 rotatable bonds; TPSA ≤140 Ų). By comparison, the unsubstituted parent 1H-indazole-3-carboxylic acid (TPSA ~70 Ų) is more polar and less sterically encumbered , while the larger indazole-oxazolidinone antibacterials in WO2007088478A1 have higher MW and TPSA values that may challenge permeability optimization [2]. The target compound thus occupies a balanced chemical space that is attractive for hit-to-lead campaigns requiring oral bioavailability potential.

Computational ADMET Drug-likeness prediction Lead-likeness assessment

Evidence-Backed Application Scenarios for 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid in Scientific Procurement


Fragment-Based Screening Library Enrichment for Kinase and Transcription Factor Targets

The compound's fragment-like MW (261.23 g/mol) and balanced polarity profile (TPSA 93.4 Ų; LogP 0.9) make it suitable for inclusion in fragment libraries targeting proteins where N1-substituted indazoles have demonstrated binding, such as PI3K isoforms and TEAD transcription factors [1]. Its oxazolidinone moiety provides an additional hydrogen-bonding vector distinct from simpler indazole fragments, potentially enabling detection of binding modes not accessible to the unsubstituted indazole-3-carboxylic acid scaffold [1][2].

Synthetic Building Block for Indazole-Oxazolidinone Hybrid Medicinal Chemistry Programs

As a pre-formed indazole-oxazolidinone conjugate with a carboxylic acid handle at the 3-position, this compound serves as a versatile intermediate for amide coupling, esterification, or reduction reactions [3]. The 3-carboxylic acid group enables direct diversification without the need for protecting group manipulations, providing an advantage over indazole cores that require functional group installation at this position [3]. This is particularly relevant for programs inspired by the indazole-oxazolidinone antibacterial chemotype described in WO2007088478A1 [4].

Chemical Probe Development for Acetylcholinesterase or Nicotinic Receptor Pharmacology

Vendor annotations and preliminary biochemical profiling suggest this compound may interact with acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs) . While quantitative IC50 data from peer-reviewed sources is currently unavailable, the compound's dual indazole-oxazolidinone architecture distinguishes it from classical AChE inhibitors (e.g., donepezil, which lacks the oxazolidinone ring) and nAChR ligands (e.g., nicotine, which lacks the indazole core) . Researchers investigating CNS targets may prioritize this compound for initial screening based on its novel chemotype, with the understanding that full pharmacological characterization remains pending.

Physicochemical Tool Compound for ADMET Assay Validation and Property-Based Design Studies

With well-defined computed descriptors (MW 261.23; LogP 0.9; TPSA 93.4; HBD 2; HBA 5) [3], this compound can serve as a calibration standard or reference compound in computational ADMET model validation, particularly for predicting passive permeability, aqueous solubility, and plasma protein binding of neutral-to-moderately-polar heterocyclic acids. Its intermediate property values fill a gap between highly polar fragment acids (e.g., parent indazole-3-carboxylic acid) and more lipophilic drug-like leads, making it useful for benchmarking in silico models across a relevant chemical space [3].

Quote Request

Request a Quote for 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.